molecular formula C12H28N2O4 B14380394 1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) CAS No. 89469-86-3

1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)

Cat. No.: B14380394
CAS No.: 89469-86-3
M. Wt: 264.36 g/mol
InChI Key: DQRDIWABAZQAFH-UHFFFAOYSA-N
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Description

1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) is a chemical compound with a complex structure that includes both ether and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) typically involves the reaction of hexane-1,6-diol with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin. This intermediate is then reacted with 3-aminopropan-2-ol under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) can undergo various types of chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ether linkages can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) exerts its effects is primarily through its ability to form stable complexes with other molecules. The ether linkages provide flexibility, while the amine groups can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to interact with a variety of molecular targets and pathways, making it versatile in its applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol) is unique due to the presence of both ether and amine functional groups, which provide a combination of flexibility and reactivity. This makes it particularly useful in applications requiring both stability and the ability to form various interactions.

Properties

CAS No.

89469-86-3

Molecular Formula

C12H28N2O4

Molecular Weight

264.36 g/mol

IUPAC Name

1-amino-3-[6-(3-amino-2-hydroxypropoxy)hexoxy]propan-2-ol

InChI

InChI=1S/C12H28N2O4/c13-7-11(15)9-17-5-3-1-2-4-6-18-10-12(16)8-14/h11-12,15-16H,1-10,13-14H2

InChI Key

DQRDIWABAZQAFH-UHFFFAOYSA-N

Canonical SMILES

C(CCCOCC(CN)O)CCOCC(CN)O

Origin of Product

United States

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